4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

Blocked isocyanates Dehlocking temperature Polyurethane curing

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS 252956-48-2) is a heterocyclic isocyanate building block belonging to the pyrazole family, with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol. This compound features a highly electrophilic isocyanate (–NCO) group directly attached to the 4-position of a 1,3,5-trimethyl-substituted pyrazole ring, making it a versatile intermediate for synthesizing ureas, carbamates, and other heterocyclic derivatives.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 252956-48-2
Cat. No. B1314410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
CAS252956-48-2
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)N=C=O
InChIInChI=1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3
InChIKeyLFXTVSHXGKVTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS 252956-48-2): Scientific Procurement and Selection Guide


4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS 252956-48-2) is a heterocyclic isocyanate building block belonging to the pyrazole family, with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . This compound features a highly electrophilic isocyanate (–NCO) group directly attached to the 4-position of a 1,3,5-trimethyl-substituted pyrazole ring, making it a versatile intermediate for synthesizing ureas, carbamates, and other heterocyclic derivatives . Its unique structural feature—a fully methylated pyrazole core—places it within a specialized class of blocked isocyanates used to tune deblocking temperatures and crosslinking kinetics in high-performance polymer systems [1].

Why 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole Cannot Be Interchanged with Generic Isocyanate Building Blocks


Generic substitution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with other isocyanate-functionalized heterocycles or common aryl isocyanates is scientifically invalid due to the pyrazole ring's unique dual role: it serves not only as a scaffold but also as an active participant in tuning the electrophilicity and deblocking temperature of the isocyanate group. Electron-donating methyl substituents on the pyrazole ring increase the electron density at the pyrazole nitrogen, which directly modulates the stability of the blocked isocyanate adduct and the temperature at which the free isocyanate is regenerated [1]. This contrasts sharply with phenol-blocked isocyanates, where electron-donating groups decrease reactivity, highlighting that the structure-activity relationship is inverted and non-transferable [2]. Consequently, substituting this compound with an unsubstituted pyrazole isocyanate or a simple phenyl isocyanate will result in markedly different curing profiles, latency periods, and final material properties, undermining reproducibility in both research and industrial formulations [3].

Quantitative Differentiation Evidence for 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole


Lower Deblocking Temperature vs. Phenol-Blocked Isocyanates

Pyrazole-blocked isocyanates, including those derived from 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, exhibit deblocking temperatures tunable from approximately 85 °C to 200 °C by varying pyrazole substituents [1]. In contrast, phenol-blocked isocyanates typically require temperatures above 160 °C for deblocking and show decreased reactivity with increased electron-donating substituents on the phenol ring [2]. The pyrazole class, with its electron-rich 1,3,5-trimethyl substitution, enables significant deblocking at temperatures as low as 100-120 °C, as demonstrated by gelation times within minutes at these temperatures for pyrazole-blocked isocyanate/Jeffamine formulations [3].

Blocked isocyanates Dehlocking temperature Polyurethane curing

Extended Storage Latency vs. Conventional Blocked Isocyanates

Formulations containing pyrazole-blocked isocyanates exhibit excellent storage latency, with stability exceeding 170 days at 40 °C when mixed with amine-terminated prepolymers [1]. This latency is attributed to the insolubility of the pyrazole-blocked isocyanate and the amine component at ambient temperature, preventing premature reaction. In contrast, conventional phenol- or oxime-blocked isocyanate systems often show gradual viscosity increase or premature gelation under similar storage conditions [2]. This extended pot life is a direct consequence of the pyrazole ring's ability to form a thermodynamically stable blocked adduct that requires both thermal activation and dissolution for deblocking to occur [3].

Blocked isocyanate latency One-component polyurethane Shelf stability

Tunable Reactivity via Substituent Effects vs. Dimethylpyrazole and Ditertbutylpyrazole Blocking Agents

The reactivity of pyrazole-blocked isocyanates toward nucleophiles increases with the number and electron-donating strength of substituents on the pyrazole ring [1]. 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, with three methyl groups, offers an intermediate deblocking profile compared to unsubstituted pyrazole (PYR) and dimethylpyrazole (DMP) blocking agents. Rheological and pendulum curing data on pyrazole-blocked HDI trimer crosslinkers show that DMP-based blocked isocyanates exhibit faster modulus build-up at 120 °C than PYR-based systems, while DBP (ditertbutylpyrazole) systems require higher temperatures for equivalent curing [2]. The 1,3,5-trimethyl substitution pattern on the target compound provides a balanced deblocking kinetics profile—faster than PYR but more controlled than DMP—allowing fine-tuning of the curing exotherm in thick films [3].

Structure-activity relationship Pyrazole blocking agents Deblocking kinetics

Adhesion Promotion on Metal and Plastic Substrates vs. Non-Pyrazole Blocked Isocyanates

Pyrazole-blocked isocyanate formulations demonstrate good adhesion to a wide range of plastic and metal substrates, an effect ascribed to the primer action of the released pyrazole blocking group during thermal deblocking [1]. In automotive clearcoat applications, pyrazole-blocked isocyanate crosslinkers provided comparable or improved surface hardness (nano-indentation) and scratch resistance (nano-scratch) relative to commercial blocked isocyanates like Desmodur® PL350, while enabling lower curing temperatures [2]. The released 1,3,5-trimethylpyrazole can act as a surface-active agent, enhancing substrate wetting and interfacial bonding—a property not observed with phenol or oxime blocking agents, which are either volatile or remain as plasticizers in the cured film [3].

Adhesion promotion Pyrazole primer effect Automotive clearcoat

High-Value Application Scenarios for 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole


Low-Temperature Curing Automotive Clearcoats and Refinish Coatings

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is ideally suited as a blocking agent for HDI-based crosslinkers in automotive clearcoats requiring cure temperatures of 100-120 °C instead of the industry-standard 150 °C. Evidence demonstrates that pyrazole-blocked isocyanates achieve full crosslinking at reduced temperatures while maintaining surface hardness and scratch resistance comparable to commercial systems [1]. This enables energy savings and compatibility with temperature-sensitive substrates in automotive refinish applications.

One-Component (1K) Structural Adhesives with Extended Shelf Life

The exceptional latency of pyrazole-blocked isocyanate/Jeffamine mixtures (>170 days at 40 °C) makes this compound a strategic choice for formulating 1K structural adhesives that require long storage stability without sacrificing rapid cure at moderate temperatures [2]. This is in contrast to phenol-blocked systems, which typically exhibit shorter latency and require higher activation temperatures, limiting their use in heat-sensitive assembly processes.

Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Discovery

As a reactive isocyanate-functionalized pyrazole, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole serves as a versatile intermediate for synthesizing diverse pyrazole-containing ureas, carbamates, and amides—scaffolds prevalent in kinase inhibitors and agrochemical candidates [3]. The 1,3,5-trimethyl substitution pattern provides steric and electronic differentiation from simpler pyrazole isocyanates (e.g., 4-isocyanato-1-methyl-1H-pyrazole), potentially influencing target binding and metabolic stability in drug discovery programs.

Solvent-Free or Low-VOC Crosslinker Dispersions for Sustainable Coatings

Patent literature describes the use of pyrazole-blocked isocyanates in aqueous, solvent-free crosslinker dispersions for environmentally compliant coatings [4]. The stability of the pyrazole-isocyanate adduct in water-borne formulations, combined with the lower deblocking temperature relative to conventional blocked isocyanates, positions 4-isocyanato-1,3,5-trimethyl-1H-pyrazole as a key intermediate for developing next-generation low-VOC industrial coatings.

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